molecular formula C15H12F3NO2 B15291279 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid

Cat. No.: B15291279
M. Wt: 295.26 g/mol
InChI Key: XJNBRVAFBWIVPA-UHFFFAOYSA-N
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Description

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a trifluoromethyl group, a methyl group, and a p-tolyl group attached to the nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a trifluoromethyl group is introduced to the nicotinic acid core. This is followed by the introduction of the p-tolyl group through a coupling reaction. The final step involves the methylation of the nicotinic acid to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The trifluoromethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The p-tolyl group can interact with hydrophobic pockets in proteins, while the nicotinic acid core may bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(p-tolyl)nicotinic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    4-(Trifluoromethyl)nicotinic acid: Lacks the methyl and p-tolyl groups, affecting its biological activity and applications.

    6-(p-Tolyl)-4-(trifluoromethyl)nicotinic acid: Lacks the methyl group, leading to variations in its chemical behavior.

Uniqueness

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid is unique due to the combination of its trifluoromethyl, methyl, and p-tolyl groups. This unique structure imparts distinct chemical properties, such as increased lipophilicity and specific binding interactions, making it valuable for various research applications.

Properties

Molecular Formula

C15H12F3NO2

Molecular Weight

295.26 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H12F3NO2/c1-8-3-5-10(6-4-8)12-7-11(15(16,17)18)13(14(20)21)9(2)19-12/h3-7H,1-2H3,(H,20,21)

InChI Key

XJNBRVAFBWIVPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)O)C

Origin of Product

United States

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